molecular formula C16H10ClNO2 B8034912 2-Chloro-6-phenoxyquinoline-3-carbaldehyde

2-Chloro-6-phenoxyquinoline-3-carbaldehyde

Cat. No. B8034912
M. Wt: 283.71 g/mol
InChI Key: PUJNOCBWXONTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-phenoxyquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C16H10ClNO2 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-phenoxyquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-phenoxyquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Evaluation : Research has focused on synthesizing quinoline ring systems and constructing fused or binary quinoline-core heterocyclic systems. The biological evaluation of these compounds has also been a significant area of interest (Hamama et al., 2018).

  • Synthesis and Reactions : The synthesis and reactions of 2-chloroquinoline-3-carbaldehyde have been explored, particularly the reactions involving chloro- and aldehyde substituents. These reactions have been applied in synthesizing biologically important compounds (Abdel-Wahab & Khidre, 2012).

  • Antioxidant Properties : Certain derivatives of 2-chloroquinoline-3-carbaldehyde have shown significant antioxidant activity, demonstrating their potential in health-related applications (Subashini et al., 2010).

  • Antibacterial and Anticancer Activity : Some synthesized compounds from 2-chloroquinoline-3-carbaldehyde have been evaluated for their antibacterial and anticancer activities, revealing their potential as therapeutic agents (Salahuddin et al., 2014).

  • Potential in Cancer Treatment : Derivatives of 2-chloroquinoline-3-carbaldehyde have been found to be potent against human prostate cancer cell lines, indicating their potential in cancer treatment (Reddy et al., 2012).

  • Corrosion Inhibition : Some quinoline derivatives, including those related to 2-chloroquinoline-3-carbaldehyde, have been studied for their corrosion inhibition properties, demonstrating their utility in material science (Lgaz et al., 2017).

  • Green Synthetic Methods : The green synthesis of 2-chloroquinoline-3-carbaldehydes and its derivatives has been explored, emphasizing environmentally friendly chemical processes (Patel et al., 2020).

  • Docking Analysis as Potential Human AKT1 Inhibitors : Some derivatives synthesized from 2-chloroquinoline-3-carbaldehydes have been evaluated as potential human AKT1 inhibitors, which could have implications in treating cancer (Ghanei et al., 2016).

properties

IUPAC Name

2-chloro-6-phenoxyquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-16-12(10-19)8-11-9-14(6-7-15(11)18-16)20-13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJNOCBWXONTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=CC(=C(N=C3C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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